3-Chlorobenzotrifluoride
Overview
Description
3-Chlorobenzotrifluoride is a compound that is structurally related to benzotrifluoride, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This substitution significantly alters the chemical and physical properties of the molecule, making it a subject of interest in various chemical reactions and applications.
Synthesis Analysis
The synthesis of related fluorine-containing compounds has been explored in several studies. For instance, tetrafluoridochlorates(III) were synthesized from solvolysis reactions of alkali metal fluorides in liquid chlorine trifluoride, demonstrating the reactivity of chlorine trifluoride with other fluorine sources . Additionally, 3-chlorobenzo[b]thiophene-2-carbonyl chloride was synthesized from cinnamic acid and thionyl chloride, showcasing a method to incorporate the chloro and carbonyl functional groups onto a thiophene ring .
Molecular Structure Analysis
The molecular structure of chlorine trifluoride has been determined using microwave spectroscopy, revealing a distorted "T" structure with a planar geometry and a C2v axis. The molecule has one short and two long Cl-F bonds, with the angle between the different Cl-F bonds being 87°29' . This structural information is crucial for understanding the reactivity and properties of chlorine trifluoride and its derivatives.
Chemical Reactions Analysis
Various chemical reactions involving chlorobenzotrifluoride derivatives have been studied. For example, reactions of 3,5-dinitro-2-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles have been explored, leading to the formation of substituted benzothiazo-N-oxide and other heterocyclic compounds . Similarly, reactions of 3-nitro-4-chlorobenzotrifluoride with five-membered heterocycles have been investigated, resulting in the synthesis of S-linked and N-substituted heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorine trifluoride have been reviewed, particularly in the context of its use in the semiconductor industry as an alternative to potent greenhouse gases. Chlorine trifluoride is highly reactive and poses significant environmental and health risks, as evidenced by an accident that resulted in a large release of the material and chemical burns to workers . The compound's reactivity also makes it a valuable cleaning gas in semiconductor manufacturing, replacing perfluorocompounds due to their global warming potential.
Scientific Research Applications
Environmental Implications and Health Risks 3-Chlorobenzotrifluoride, due to its volatile nature, has been studied for its environmental implications and health risks. Chlorine trifluoride, a related compound, has been used as an in situ cleaning gas in the semiconductor industry, replacing perfluorocompounds due to their high global warming potential. However, it poses significant toxicity, reactivity, and health hazards (Tsai, 2011). Another study focused on the detection of benzotrifluoride derivatives, including chlorobenzotrifluoride, in groundwater, highlighting the environmental contamination from industrial activities (Lava et al., 2013).
Industrial and Commercial Applications The reactive and oxidizing properties of chlorine trifluoride, chemically related to 3-chlorobenzotrifluoride, have been harnessed in diverse applications such as military weapons, rocket fuel oxidants, and electronics manufacturing equipment cleaning. Its interaction with different materials and the resulting hazards have been extensively studied, shaping handling and usage recommendations (VanOmmeren, 2009).
Atmospheric and Combustion Chemistry Research Research on the reaction kinetics of substituted aromatic compounds, including 4-chlorobenzotrifluoride, has implications for atmospheric and combustion chemistry. These studies inform about the impact of such compounds on air quality and their behavior in various temperature ranges (Chattopadhyay et al., 2022).
Microwave Absorption and Dielectric Studies Studies on substituted benzotrifluorides, including chlorobenzotrifluoride, in the context of microwave absorption reveal intricate details about their dielectric properties and molecular relaxation mechanisms. These findings have implications for their use in materials science and engineering (Rewar & Bhatnagar, 2003).
Catalysis and Chemical Synthesis Research has also delved into the role of nitrogen trifluoride, a compound related to 3-chlorobenzotrifluoride, in catalysis and chemical synthesis. Its utility in high-temperature vapor phase hydrofluorination reactions and as an oxidative co-reagent offers insights into more efficient and eco-friendly chemical processes (Belter et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCGOUNVIAWCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
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DSSTOX Substance ID |
DTXSID4024773 | |
Record name | 3-Chlorobenzotrifluoride | |
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Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-chlorobenzotrifluoride appears as a water-white liquid with an odor like moth balls. Insoluble in water and denser than water. Toxic by inhalation. Liquid contact may irritate skin and eyes. | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
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Flash Point |
117 °F (NFPA, 2010) | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
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Product Name |
3-Chlorobenzotrifluoride | |
CAS RN |
98-15-7 | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
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Record name | 3-Chlorobenzotrifluoride | |
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Record name | 3-Chlorobenzotrifluoride | |
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Record name | 3-Chlorobenzotrifluoride | |
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Record name | Benzene, 1-chloro-3-(trifluoromethyl)- | |
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Record name | 3-Chlorobenzotrifluoride | |
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Record name | 3-chloro-α,α,α-trifluorotoluene | |
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Record name | 3-Chlorobenzotrifluoride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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